molecular formula C11H9F6N B13523682 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

3-[3,5-Bis(trifluoromethyl)phenyl]azetidine

Cat. No.: B13523682
M. Wt: 269.19 g/mol
InChI Key: NCBRQUMVOJCOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is a synthetic organic compound characterized by the presence of an azetidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with azetidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures, typically around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or THF.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azetidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)acetophenone

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]azetidine is unique due to the combination of the azetidine ring and the 3,5-bis(trifluoromethyl)phenyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H9F6N

Molecular Weight

269.19 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]azetidine

InChI

InChI=1S/C11H9F6N/c12-10(13,14)8-1-6(7-4-18-5-7)2-9(3-8)11(15,16)17/h1-3,7,18H,4-5H2

InChI Key

NCBRQUMVOJCOSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.